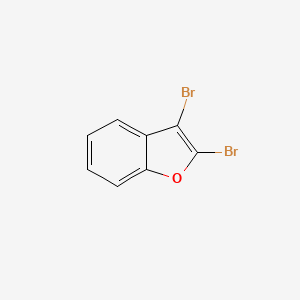

2,3-Dibromobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYBOGFQEPDJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Heterocycles

An In-depth Technical Guide to 2,3-Dibromobenzofuran: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto this privileged structure provides medicinal chemists with versatile synthetic handles for late-stage functionalization and the exploration of chemical space. This compound, a key heterocyclic intermediate, exemplifies this principle. Its di-brominated structure at the 2 and 3 positions of the furan ring offers a platform for selective and differential functionalization, enabling the synthesis of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its strategic application in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

This compound is a solid at room temperature, and its core characteristics are summarized below.[3] These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 64150-61-4 | [3][4] |

| Molecular Formula | C₈H₄Br₂O | [3] |

| Molecular Weight | 275.92 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥99% (Typical) | [3] |

| Boiling Point | 297.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.989 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, under an inert atmosphere | [3][5] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the benzofuran core, a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature.[6][7] However, a plausible and efficient synthetic route can be devised based on established methodologies for benzofuran synthesis, followed by a bromination step. A common strategy involves the electrophilic cyclization of an appropriate precursor.

One logical approach involves the bromination of a pre-formed benzofuran. This strategy is often preferred due to the potential for side reactions when introducing bromine prior to the cyclization.

Proposed Synthetic Workflow

The following workflow outlines a logical, multi-step synthesis of this compound from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the process.

Caption: Proposed two-stage synthesis of this compound.

Experimental Causality:

-

Benzofuran Formation: The synthesis begins with the construction of the benzofuran core. A Sonogashira coupling between an o-halophenol (like 2-iodophenol) and a terminal alkyne is a robust method.[6] This is followed by an electrophile-mediated cyclization. The choice of a copper or palladium catalyst is crucial for the efficiency of these steps. The reaction proceeds via the formation of an o-alkynylphenol intermediate which then undergoes a 5-exo-dig cyclization.

-

Dibromination: The formed benzofuran is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[8] The reaction with a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS) is expected to proceed readily. The reaction likely proceeds via a stepwise electrophilic addition-elimination mechanism, with the initial attack at the electron-rich 2- or 3-position, followed by a second bromination. Controlling the stoichiometry of the brominating agent is key to achieving the desired dibrominated product.

Reactivity and Strategic Applications in Synthesis

The true value of this compound for drug development professionals lies in its potential for selective functionalization. The two bromine atoms can be addressed sequentially or simultaneously, often leveraging modern cross-coupling methodologies. This allows for the creation of diverse libraries of compounds from a single, advanced intermediate.

Key Transformation Pathways

The C-Br bonds at the 2- and 3-positions can be converted into new C-C, C-N, and C-O bonds, which are fundamental for building molecular complexity.

Caption: Key cross-coupling reactions of this compound.

These transition-metal-catalyzed reactions provide reliable and versatile methods for elaborating the benzofuran core. The differential reactivity of the 2- and 3-positions can potentially be exploited by carefully selecting catalysts and reaction conditions to achieve selective mono-functionalization, further enhancing the synthetic utility of this intermediate.

Role in Drug Discovery and Development

The benzofuran and 2,3-dihydrobenzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] Derivatives have shown promise as:

-

Anticancer Agents: Many benzofuran-containing compounds exhibit potent antiproliferative activity against various cancer cell lines.[1][2]

-

Antimicrobial Agents: The rise of antimicrobial resistance has spurred the search for new classes of antibiotics, and benzofuran derivatives have emerged as a promising area of research.[10]

-

Enzyme Inhibitors: The 2,3-dihydrobenzofuran structure has been used as a platform to design inhibitors for enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, a target in inflammation and cancer.[9]

-

Cannabinoid Receptor Agonists: Certain 2,3-dihydrobenzofuran derivatives have been developed as potent and selective cannabinoid receptor 2 (CB₂) agonists for the potential treatment of neuropathic pain.[11]

This compound serves as a critical starting material to access novel analogs of these bioactive compounds. By using the cross-coupling strategies outlined above, researchers can rapidly generate libraries of 2,3-disubstituted benzofurans for high-throughput screening, accelerating the drug discovery process.

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and, if handling larger quantities, disposable protective clothing (e.g., Tyvek).[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Recommended storage is at 2-8°C.[3]

-

Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Avoid contact with skin, eyes, and clothing.[13] Avoid ingestion and inhalation.[12][13]

Spill and Disposal Procedures:

-

In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

-

For larger spills, evacuate the area and prevent entry.[5]

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable intermediate for the synthesis of novel benzofuran derivatives. For researchers and scientists in drug development, understanding the synthesis, reactivity, and safe handling of this compound is paramount to leveraging its full potential in the quest for new and more effective therapeutics. The ability to systematically and selectively modify the 2- and 3-positions of the benzofuran core provides a powerful platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

- This compound CAS NO.64150-61-4 - Shanghai Minstar Chemical Co., Ltd. (URL: )

-

Benzofuran synthesis - Organic Chemistry Portal. (URL: [Link])

-

This compound | C8H4Br2O | CID 11231194 - PubChem - NIH. (URL: [Link])

-

2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (URL: [Link])

-

2,3-Dibromofuran | C4H2Br2O | CID 7021501 - PubChem. (URL: [Link])

-

TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - NCBI. (URL: [Link])

- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google P

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (URL: [Link])

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (URL: [Link])

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (URL: [Link])

-

(PDF) Reactivity of Benzofuran Derivatives - ResearchGate. (URL: [Link])

-

Benzofuran, 2,3-dihydro- - the NIST WebBook. (URL: [Link])

-

Benzofuran, 2,3-dihydro- - the NIST WebBook (Mass Spectrum). (URL: [Link])

-

Benzofuran, 2,3-dihydro- - the NIST WebBook (Data). (URL: [Link])

-

Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents | Request PDF. (URL: [Link])

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (URL: [Link])

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (URL: [Link])

-

Benzofuran, 2,3-dihydro- - the NIST WebBook (Main Page). (URL: [Link])

-

Benzofuran, 2,3-dihydro-2-methyl- - the NIST WebBook. (URL: [Link])

-

2,3-dimethyl benzofuran, 3782-00-1 - The Good Scents Company. (URL: [Link])

-

Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.64150-61-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. This compound | 64150-61-4 [chemicalbook.com]

- 5. 2,3-BENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data of 2,3-Dibromobenzofuran: An In-depth Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromobenzofuran, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This approach provides researchers with a robust predictive framework for the characterization of this compound and similar derivatives.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered according to IUPAC conventions.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Employ proton decoupling to obtain singlet signals for each carbon. A 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals only in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the oxygen of the furan ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | 7.5 - 7.6 | dd | J ≈ 8.0, 1.0 |

| H-5 | 7.2 - 7.3 | td | J ≈ 8.0, 1.0 |

| H-6 | 7.3 - 7.4 | td | J ≈ 8.0, 1.0 |

| H-7 | 7.4 - 7.5 | dd | J ≈ 8.0, 1.0 |

Interpretation:

-

The protons on the benzene ring (H-4 to H-7) will appear in the downfield region typical for aromatic protons.

-

The exact chemical shifts are predicted based on the values for benzofuran, with adjustments for the deshielding effect of the bromine substituents.

-

The multiplicity of each signal is determined by its coupling to neighboring protons. H-4 and H-7 are expected to be doublets of doublets due to coupling to one ortho and one meta proton. H-5 and H-6 are expected to be triplets of doublets (or multiplets) due to coupling to two ortho and one meta proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 115 - 120 |

| C-3 | 110 - 115 |

| C-3a | 128 - 132 |

| C-4 | 120 - 125 |

| C-5 | 123 - 128 |

| C-6 | 125 - 130 |

| C-7 | 112 - 117 |

| C-7a | 153 - 158 |

Interpretation:

-

C-2 and C-3: These carbons are directly attached to bromine atoms, which are expected to have a significant shielding or deshielding effect depending on the balance of inductive and resonance effects. Their signals are predicted to be in the upfield region of the aromatic carbons.

-

C-3a and C-7a: These are the bridgehead carbons. C-7a, being adjacent to the oxygen atom, will be the most downfield signal.

-

C-4, C-5, C-6, and C-7: These carbons of the benzene ring will have chemical shifts in the typical aromatic region, with some variation due to the influence of the fused furan ring and the bromine substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Spectral Range: The typical range for mid-IR spectroscopy is 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C ring stretch | Medium to Strong |

| 1250 - 1000 | C-O stretch (aryl ether) | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

| 700 - 500 | C-Br stretch | Medium to Strong |

Interpretation:

-

Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[2][3]

-

Aromatic C=C Ring Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic and furan rings.[2][3]

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is expected for the aryl ether C-O bond.

-

Aromatic C-H Out-of-Plane Bend: The pattern of strong absorptions in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the benzene ring.[2]

-

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for small, relatively non-polar molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[4][5] For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks:

-

M⁺: (containing two ⁷⁹Br atoms) at m/z = 274

-

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom) at m/z = 276

-

[M+4]⁺: (containing two ⁸¹Br atoms) at m/z = 278 The expected relative intensities of these peaks will be approximately 1:2:1.

-

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through the loss of bromine atoms and cleavage of the heterocyclic ring.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Interpretation:

-

Loss of a Bromine Atom: The initial fragmentation is likely to be the loss of a bromine radical to form the [M-Br]⁺ ion, which will appear as a doublet at m/z 195 and 197.

-

Loss of the Second Bromine Atom: Subsequent loss of the second bromine radical will lead to the [M-2Br]⁺ ion at m/z 116.

-

Loss of Carbon Monoxide: The [C₈H₄O]⁺ ion may then lose a molecule of carbon monoxide (CO) to form a [C₇H₄]⁺ fragment at m/z 88.

Conclusion

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting Mass Spectra. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dibromobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 2,3-dibromobenzofuran, with a primary focus on its melting and boiling points. Recognizing the current scarcity of readily available experimental data for this specific compound, this document outlines the authoritative methodologies for determining these crucial parameters. This approach ensures scientific rigor and provides a practical framework for researchers synthesizing or utilizing this compound in their work.

Introduction to this compound

This compound is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of bromine atoms at the 2 and 3 positions of the furan ring is expected to significantly influence the molecule's physicochemical properties, including its melting and boiling points, through effects on molecular weight, polarity, and intermolecular forces.

While specific experimental data for the melting and boiling points of this compound are not widely reported in common chemical databases, we can infer its likely physical state and approximate thermal properties by examining related compounds. The parent compound, 2,3-benzofuran, is a liquid at room temperature with a melting point of -18°C and a boiling point of 175°C[1]. The addition of two bromine atoms will substantially increase the molecular weight and likely lead to a higher melting point and boiling point. For instance, 2-bromodibenzofuran, a related but structurally different compound, has a melting point of 121-122°C and a boiling point of 344°C[2]. It is therefore reasonable to hypothesize that this compound is a solid at room temperature with a significantly elevated boiling point compared to its non-brominated parent.

Physicochemical Properties of this compound

Table 1: Known and Predicted Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Benzofuran | C₈H₆O | 118.13 | -18[1] | 173-175 |

| This compound | C₈H₄Br₂O | 275.93 | Not Reported | Not Reported |

| 2-Bromodibenzofuran | C₁₂H₇BrO | 247.09 | 121-122[2] | 344[2] |

| 2,3-Dimethylbenzofuran | C₁₀H₁₀O | 146.19 | Not Reported | 101-102 @ 19 mmHg |

Experimental Determination of Melting and Boiling Points

The absence of reported values necessitates a robust experimental approach to determine the melting and boiling points of this compound. The following protocols are standard, reliable methods suitable for organic compounds.

Synthesis and Purification of this compound (A Brief Overview)

A crucial prerequisite for accurate physical property determination is the purity of the sample. While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of brominated benzofurans often involves the cyclization of appropriately substituted phenols or the direct bromination of the benzofuran core. Researchers should ensure the final product is purified, typically through recrystallization or chromatography, and its identity confirmed by spectroscopic methods (NMR, MS, IR) before proceeding.

Protocol for Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute approximately 10-15°C below the anticipated melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

-

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, leading to an accurate reading. A rapid heating rate can cause the measured temperature to overshoot the true melting point.

Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Microscale Method):

-

Sample Preparation: A small volume (a few microliters) of purified, liquid this compound is placed in a small test tube (Thiele tube or similar).

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating mantle or oil bath.

-

Measurement:

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

Causality Behind Experimental Choices:

-

Inverted Capillary: This acts as a manometer. The rapid stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure.

-

Cooling Phase Measurement: Recording the temperature upon cooling, when the liquid enters the capillary, ensures that the vapor pressure of the substance is exactly equal to the atmospheric pressure, providing a more accurate boiling point than observing the temperature during vigorous boiling.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for the determination of melting and boiling points of this compound.

Conclusion

While the definitive melting and boiling points of this compound remain to be authoritatively published, this guide provides the necessary framework for their empirical determination. By following established, rigorous protocols, researchers can confidently ascertain these fundamental physical properties, which are essential for the compound's application in drug development, materials science, and other scientific endeavors. The principles and methodologies outlined herein are foundational to the accurate characterization of novel chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021501, 2,3-Dibromofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11231194, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Retrieved from [Link]

-

MDPI. (2007). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. Retrieved from [Link]

-

Indian Journal of Chemistry. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-dimethyl benzofuran, 3782-00-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101130, 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]

Sources

- 1. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Bromodibenzofuran CAS#: 86-76-0 [m.chemicalbook.com]

- 3. This compound | 64150-61-4 [chemicalbook.com]

- 4. This compound | C8H4Br2O | CID 11231194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 64150-61-4 [amp.chemicalbook.com]

The Benzofuran Core: A Technical Guide to its Discovery and Strategic Synthesis for Drug Development

Introduction: The Privileged Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a prime example of such a privileged core. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them highly attractive to researchers and drug development professionals.[1]

This technical guide provides an in-depth exploration of the discovery and historical synthesis of substituted benzofurans. Moving beyond a simple recitation of reactions, this document will delve into the mechanistic underpinnings of key synthetic strategies, providing field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for seminal synthetic transformations are provided to serve as a practical resource for researchers at the bench. Furthermore, this guide will illuminate the journey of benzofuran-containing compounds from academic curiosities to promising clinical candidates, supported by quantitative data on their biological activities.

A Historical Perspective: From Perkin's Discovery to Modern Methodologies

The story of benzofuran synthesis begins in 1870 with the pioneering work of William Henry Perkin.[2] His eponymous rearrangement, a fascinating transformation of 3-halocoumarins into benzofuran-2-carboxylic acids, marked the genesis of synthetic access to this important heterocyclic system.[3] For many years, classical methods like the Perkin rearrangement remained the primary means of constructing the benzofuran core. However, the burgeoning demand for structurally diverse benzofuran derivatives in the latter half of the 20th century, driven by their potential as pharmaceuticals, spurred the development of more versatile and efficient synthetic strategies.

The advent of transition-metal catalysis in the late 20th and early 21st centuries revolutionized benzofuran synthesis.[4][5] Palladium- and copper-catalyzed cross-coupling reactions, in particular, opened up new avenues for the construction of carbon-carbon and carbon-oxygen bonds, enabling the synthesis of a vast array of substituted benzofurans with unprecedented precision and control.[5] These modern methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and the ability to introduce a wide range of substituents at various positions on the benzofuran scaffold.

Key Synthetic Strategies: A Mechanistic Deep Dive

The synthesis of substituted benzofurans can be broadly categorized into two main approaches: classical methods, which often rely on intramolecular cyclizations and rearrangements, and modern transition-metal-catalyzed methods. This section will explore the mechanisms and practical considerations of the most important strategies in each category.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement is a historically significant method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[2] The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[6]

Mechanism:

The currently accepted mechanism involves an initial base-catalyzed cleavage of the lactone ring of the 3-halocoumarin to form a phenoxide and a carboxylate. The phenoxide then undergoes an intramolecular nucleophilic attack on the vinylic halide, leading to the formation of the benzofuran ring. Subsequent acidification yields the final benzofuran-2-carboxylic acid.[6]

Figure 1: Mechanism of the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[6][7]

Materials:

-

3-Bromocoumarin derivative (1 eq)

-

Sodium hydroxide (3 eq)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

Procedure:

-

To a microwave reaction vessel, add the 3-bromocoumarin derivative (e.g., 0.167 mmol) and ethanol (5 mL).[6]

-

Add sodium hydroxide (0.503 mmol) to the vessel.[6]

-

Seal the vessel and place it in a microwave reactor. Irradiate at 300W and 79 °C for 5 minutes with stirring.[6]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in a minimum amount of water and acidify with 1 M HCl to precipitate the product.[6]

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

Rationale for Experimental Choices:

-

Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction, reducing the time from hours to minutes. This is due to the efficient and uniform heating of the polar solvent and reactants.[6]

-

Base: Sodium hydroxide is a strong base that effectively catalyzes the initial ring-opening of the coumarin. An excess is used to ensure complete reaction.

-

Solvent: Ethanol is a suitable solvent for both the reactants and the base, and it has a high dielectric constant, making it efficient for microwave heating.

Intramolecular Cyclization of o-Alkynylphenols

A powerful and versatile method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans is the intramolecular cyclization of o-alkynylphenols. This reaction can be promoted by various catalysts, including palladium, copper, and gold complexes.[8][9][10]

Mechanism (Palladium-Catalyzed):

The palladium-catalyzed cyclization of o-alkynylphenols typically proceeds through a 5-exo-dig cyclization pathway. The reaction is initiated by the coordination of the palladium catalyst to the alkyne. This is followed by the nucleophilic attack of the phenolic oxygen onto the activated alkyne, forming a vinylpalladium intermediate. Subsequent protonolysis or reductive elimination regenerates the palladium catalyst and yields the benzofuran product.[8]

Figure 2: Palladium-Catalyzed Intramolecular Cyclization of an o-Alkynylphenol.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Hydroxymethylbenzofurans

This two-step protocol involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by an acid-catalyzed isomerization.[8]

Step 1: Palladium-Catalyzed Cycloisomerization Materials:

-

2-(1-Hydroxyprop-2-ynyl)phenol derivative (1 eq)

-

Palladium(II) chloride (PdCl₂) (0.05 eq)

-

Potassium chloride (KCl) (0.1 eq)

-

Base (e.g., triethylamine) (1.2 eq)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve the 2-(1-hydroxyprop-2-ynyl)phenol derivative in methanol.

-

Add PdCl₂, KCl, and the base to the solution.

-

Stir the reaction mixture at 40 °C until the starting material is consumed (monitor by TLC).[8]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate.[8]

Step 2: Acid-Catalyzed Isomerization Materials:

-

2-Methylene-2,3-dihydrobenzofuran-3-ol intermediate from Step 1

-

1,2-Dimethoxyethane (DME)

-

Sulfuric acid (H₂SO₄) (catalytic amount)

Procedure:

-

Dissolve the intermediate in DME.

-

Add a catalytic amount of sulfuric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).[8]

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-hydroxymethylbenzofuran.[8]

Rationale for Experimental Choices:

-

Palladium Catalyst: Palladium(II) salts are effective catalysts for activating the alkyne towards nucleophilic attack by the phenol.

-

Base: The base is necessary to deprotonate the phenol, increasing its nucleophilicity.

-

Acid Catalyst: In the second step, a strong acid like sulfuric acid protonates the exocyclic double bond, facilitating the isomerization to the more stable aromatic benzofuran.

Sonogashira Coupling Followed by Intramolecular Cyclization

This powerful one-pot, two-step sequence combines a palladium/copper-catalyzed Sonogashira cross-coupling reaction with an intramolecular cyclization to afford highly substituted benzofurans. This method is particularly useful for the synthesis of 2-arylbenzofurans.[11][12]

Mechanism:

The reaction begins with the Sonogashira coupling of an o-halophenol with a terminal alkyne. This reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. Transmetalation between the copper acetylide and the palladium complex, followed by reductive elimination, yields the o-alkynylphenol intermediate. This intermediate then undergoes an intramolecular cyclization, often catalyzed by the same metal catalysts present in the reaction mixture, to form the benzofuran ring.[11]

Figure 3: Sonogashira Coupling followed by Intramolecular Cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans

This protocol describes a one-pot synthesis of 2-arylbenzofurans from o-iodophenols and terminal arylacetylenes.[11]

Materials:

-

o-Iodophenol derivative (1 eq)

-

Terminal arylacetylene (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the o-iodophenol, Pd(OAc)₂, CuI, and PPh₃.

-

Add DMF and stir the mixture for a few minutes.

-

Add the terminal arylacetylene and K₂CO₃.

-

Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-arylbenzofuran.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is crucial for the Sonogashira coupling. Palladium facilitates the C-C bond formation, while copper activates the alkyne.

-

Ligand: Triphenylphosphine is a common ligand for palladium that stabilizes the catalyst and promotes the desired reactivity.

-

Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol and facilitate the catalytic cycle.

-

Solvent: DMF is a polar aprotic solvent that is well-suited for this type of cross-coupling reaction, as it can dissolve the various reactants and catalysts.

Substituted Benzofurans in Drug Discovery: A Quantitative Look at Anticancer Activity

The versatility of the synthetic methods described above has enabled the creation of large libraries of substituted benzofuran derivatives for biological screening. A particularly promising area of research is their application as anticancer agents.[13][14] The following table summarizes the in vitro cytotoxic activity of several substituted benzofuran derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-pyrazole derivative 36 | NCI-H460 (Non-small cell lung cancer) | <10 | [13] |

| Benzofuran with N-aryl piperazine 38 | A549 (Lung cancer) | 0.12 | [13] |

| Benzofuran with N-aryl piperazine 38 | SGC7901 (Gastric cancer) | 2.75 | [13] |

| 2-(3',4',5'-trimethoxybenzoyl)-benzofuran 10h | L1210 (Leukemia) | 0.016 | [1] |

| 2-(3',4',5'-trimethoxybenzoyl)-benzofuran 10h | HeLa (Cervical cancer) | 0.024 | [1] |

| Benzofuran derivative 3f | HEPG2 (Liver carcinoma) | 12.4 µg/mL | [14][15] |

Conclusion and Future Directions

The journey of substituted benzofurans from their initial discovery to their current status as promising drug candidates is a testament to the power of synthetic organic chemistry. The evolution of synthetic methodologies, from the classical Perkin rearrangement to modern transition-metal-catalyzed reactions, has provided researchers with the tools to create a vast and diverse chemical space of benzofuran derivatives. The compelling biological data, particularly in the area of anticancer research, underscores the importance of this privileged scaffold.

Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the use of greener solvents, and the development of asymmetric syntheses to access enantiomerically pure benzofuran derivatives will be key areas of investigation. As our understanding of the biological targets of these compounds deepens, the rational design of new benzofuran-based therapeutics with improved efficacy and reduced side effects will continue to be a major goal for medicinal chemists and drug development professionals.

References

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019; 24(8):1529. Available at: [Link]

-

Novel benzofuran derivatives: synthesis and antitumor activity. Scilit. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. Available at: [Link]

-

Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. Available at: [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available at: [Link]

-

A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed. Available at: [Link]

-

A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

-

Perkin Rearrangement. Available at: [Link]

-

One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

-

ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available at: [Link]

-

93657 PDFs | Review articles in MULTISTEP SYNTHESIS. ResearchGate. Available at: [Link]

-

Perkin rearrangement. Wikipedia. Available at: [Link]

-

Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. Available at: [Link]

-

Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PubMed Central. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

-

Multistep Synthesis. Vapourtec. Available at: [Link]

-

Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications. Available at: [Link]

-

A Convenient Procedure for Sonogashira Reactions Using Propyne. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

-

ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. Available at: [Link]

-

Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perkin Rearrangement [drugfuture.com]

- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dibromobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and bonding of 2,3-dibromobenzofuran, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of bromine atoms at the 2 and 3-positions profoundly influences the molecule's electronic distribution, reactivity, and potential for further functionalization, making a detailed understanding of its structural and bonding characteristics essential for its application in drug design and development.

The Benzofuran Core: A Foundation for Diverse Bioactivity

Benzofuran, a bicyclic aromatic ether consisting of a fused benzene and furan ring, is a fundamental structural motif in a vast array of natural and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The inherent reactivity of the furan ring, coupled with the stability of the benzene ring, provides a versatile platform for chemical modification. Halogenation of the benzofuran core is a common strategy to modulate its physicochemical properties and enhance its biological efficacy.[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the direct bromination of benzofuran. This electrophilic substitution reaction must be carefully controlled to achieve the desired dibromination at the 2 and 3-positions of the furan ring.

Experimental Protocol: Electrophilic Bromination of Benzofuran

Objective: To synthesize this compound via the direct bromination of benzofuran.

Materials:

-

Benzofuran

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)

-

Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzofuran in an appropriate volume of carbon tetrachloride. Cool the solution in an ice bath to 0-5 °C.

-

Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred benzofuran solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Quenching: Once the addition is complete and the reaction is stirred for an additional period (typically 1-2 hours) at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of an inert solvent like carbon tetrachloride prevents side reactions with the solvent.

-

The low temperature during bromine addition helps to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.

-

The aqueous workup with sodium thiosulfate and sodium bicarbonate is crucial to remove excess bromine and acidic byproducts, respectively, ensuring the stability of the final product.

Caption: Synthesis workflow for this compound.

Molecular Structure and Bonding: A Detailed Analysis

Computational Analysis of Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the optimized geometry of molecules.[7] Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), we can obtain theoretical values for bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule and insights into its steric and electronic properties.

Caption: 2D representation of this compound's molecular structure.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Br | ~1.88 |

| C3-Br | ~1.89 |

| C2-C3 | ~1.36 |

| O1-C2 | ~1.37 |

| O1-C7a | ~1.38 |

| **Bond Angles (°) ** | |

| O1-C2-C3 | ~110 |

| C2-C3-C3a | ~108 |

| C2-O1-C7a | ~106 |

| Dihedral Angles (°) | |

| Br-C2-C3-Br | ~0 (planar) |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

The planarity of the benzofuran ring system is a key feature, arising from the sp² hybridization of the carbon and oxygen atoms. The C-Br bond lengths are typical for bromine attached to an sp²-hybridized carbon.

Spectroscopic Characterization

Spectroscopic techniques provide experimental verification of the molecular structure and electronic environment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing nature of the dibrominated furan ring.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms of the benzofuran core. The carbons C2 and C3, directly attached to the electronegative bromine atoms, will be significantly deshielded and appear at a lower field compared to the corresponding carbons in unsubstituted benzofuran.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching of the aromatic and furan rings (around 1600-1450 cm⁻¹), and the C-O-C stretching of the furan ether linkage (around 1250-1000 cm⁻¹). The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₄Br₂O). A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) will be a definitive feature. Fragmentation patterns will likely involve the loss of bromine atoms and cleavage of the furan ring.[8][9][10]

Electronic Structure and Bonding: The Influence of Bromine

The electronic properties of this compound are significantly altered by the presence of the two bromine atoms.

Inductive and Resonance Effects

The bromine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the furan ring, particularly at the C2 and C3 positions. Concurrently, the lone pairs of electrons on the bromine atoms can participate in resonance (+R) with the π-system of the furan ring, donating electron density back to the ring. The interplay of these opposing effects determines the overall electronic character and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom, while the LUMO is likely to have significant contributions from the C2-C3 bond and the bromine atoms, reflecting the electrophilic nature of this part of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[11][12]

Caption: Frontier molecular orbitals and their role in reactivity.

Reactivity Profile: Implications for Drug Development

The unique electronic and structural features of this compound dictate its chemical reactivity, which is of paramount importance for its use as a building block in the synthesis of more complex molecules.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the dibrominated furan ring deactivates the entire benzofuran system towards electrophilic attack compared to unsubstituted benzofuran. Electrophilic substitution, if it occurs, is expected to take place on the benzene ring, with the directing effects of the fused furan ring and the bromine substituents influencing the regioselectivity.[13]

Nucleophilic Substitution and Cross-Coupling Reactions

The C-Br bonds at the 2 and 3-positions are susceptible to nucleophilic attack, although this typically requires harsh conditions or activation by strong electron-withdrawing groups. Of greater synthetic utility are palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[14][15] These reactions allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C3 positions, providing a powerful tool for the diversification of the benzofuran scaffold and the synthesis of novel drug candidates.[16][17]

Caption: Reactivity of this compound in cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a versatile heterocyclic building block with a rich and tunable reactivity profile. Its molecular structure, characterized by a planar aromatic core and two reactive C-Br bonds, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules. A thorough understanding of its bonding, electronic structure, and reactivity is crucial for harnessing its full potential in the development of novel therapeutics and functional materials. Future research will likely focus on the further exploration of its synthetic utility in palladium-catalyzed cross-coupling reactions and the investigation of the biological activities of its derivatives.

References

- Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives.

- Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). A General Method for the Palladium-Catalyzed O-Arylation of Phenols.

- Asif, M. (2015). A review on the versatile and multicultural prospective of benzofuran. Journal of Chemical and Pharmaceutical Research, 7(9), 830-848.

- Guan, B. T., Wang, Y., Li, B. J., & Shi, Z. J. (2008). Pd-catalyzed C–H functionalization/C–C bond formation: a direct and practical method for the synthesis of 2-arylbenzofurans.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Reddy, M. S., Thirupathi, N., & Rajesh, M. (2015). A novel and efficient synthesis of 2-substituted benzofurans via a one-pot reaction of salicylaldehydes, terminal alkynes, and secondary amines. Tetrahedron Letters, 56(32), 4691-4694.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine(III)-Mediated Oxidative Cyclization of 2-Hydroxystilbenes to 2-Arylbenzofurans. Synthesis, 44(08), 1171-1177.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Soni, R., & Kumar, A. (2014). Benzofuran: The versatile heterocyclic moiety. Journal of Chemical and Pharmaceutical Research, 6(5), 1-10.

- Sparkman, O. D., & Penton, Z. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.

- Stewart, J. J. P. (2007). Optimization of parameters for semiempirical methods V: modification of NDDO approximations and application to 70 elements. Journal of molecular modeling, 13(12), 1173-1213.

- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2, 3-Disubstituted Benzo [b] furans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of organic chemistry, 70(25), 10292-10296.

- Zhang, Y., Wu, J., Ren, C., & Zhang, Y. (2013). Recent advances in the synthesis of benzofurans.

- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling. Chemical reviews, 106(11), 4644-4680.

Sources

- 1. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 6. Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physchemres.org [physchemres.org]

- 8. Benzofuran [webbook.nist.gov]

- 9. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scite.ai [scite.ai]

- 17. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for 2,3-Dibromobenzofuran

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2,3-Dibromobenzofuran

Executive Summary

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] By leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. This document is designed for researchers, computational chemists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key procedural choices. The insights derived from these calculations are crucial for predicting molecular stability, reactivity, and potential for technological applications, thereby guiding future experimental synthesis and characterization efforts.

Introduction: The Rationale for a Computational Approach

Benzofuran and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active agents.[4][5] Their biological activities span a wide spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The introduction of halogen substituents, such as bromine at the 2 and 3 positions, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets.[6]

Understanding the precise impact of this dibromination on the benzofuran scaffold is paramount for rational drug design and materials engineering. While experimental characterization is indispensable, quantum chemical calculations provide an unparalleled in-silico lens to probe the molecule at an electronic level. Computational methods allow us to predict and analyze properties that can be difficult, hazardous, or expensive to measure experimentally.[7][8] This guide details a validated computational workflow to thoroughly characterize this compound, providing a predictive foundation for its application.

Core Computational Methodology

The accuracy of any quantum chemical study is contingent upon the judicious selection of the theoretical framework. Our approach is grounded in Density Functional Theory (DFT), which offers a formidable balance of computational efficiency and accuracy for medium-sized organic molecules.[9]

The Choice of Functional and Basis Set: A Justification

For a molecule like this compound, the choice of the DFT functional and basis set is not arbitrary; it is a decision rooted in the need to accurately describe its specific electronic features.

-

Functional Selection: While the B3LYP hybrid functional is a widely used and reliable workhorse, for systems containing heavy halogens like bromine, functionals that better account for non-covalent interactions and dispersion effects are often preferred.[9] Studies on halogen bonds have shown that functionals like M06-2X or the dispersion-corrected ωB97X-D can provide superior agreement with higher-level methods.[10][11] For this guide, we will proceed with the B3LYP functional for general applicability and the 6-311++G(d,p) basis set, a choice that has proven effective for a range of benzofuran derivatives.[12]

-

Basis Set Rationale: The 6-311++G(d,p) basis set is selected for its comprehensive nature. The "6-311G" part provides a flexible description of the core and valence electrons. The inclusion of diffuse functions ("++") is critical for accurately modeling the electron density far from the nucleus, which is essential for the lone pairs on the oxygen and bromine atoms. Furthermore, polarization functions ("d,p") are added to allow for non-spherical distortion of the electron clouds, a necessity for describing chemical bonds accurately.[12][13]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the sequence of calculations performed using a standard quantum chemistry software package like Gaussian.

-

Structure Input & Optimization:

-

Step 1: Construct the initial 3D structure of this compound using a molecular editor (e.g., GaussView).

-

Step 2: Perform a geometry optimization calculation to locate the global minimum on the potential energy surface. This ensures all subsequent calculations are based on the most stable molecular conformation.

-

Causality: An unoptimized structure represents an arbitrary point in space. An optimized geometry corresponds to a stable state where forces on all atoms are negligible, providing meaningful and reproducible results.

-

-

Vibrational Frequency Analysis:

-

Step 3: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Trustworthiness: This step is a self-validating system. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results are also used to predict the FT-IR and FT-Raman spectra and to calculate zero-point vibrational energy (ZPVE) for thermodynamic analysis.

-

-

Electronic & Spectroscopic Properties:

-

Step 4: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

-

Step 5: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Visible spectrum.[14]

-

Step 6: Generate molecular orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) surface to analyze reactivity.

-

Step 7: Conduct a Natural Bond Orbital (NBO) analysis to investigate charge distribution, hybridization, and hyperconjugative interactions.[15]

-

-

Non-Linear Optical (NLO) Properties:

-

Step 8: Calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) to evaluate the molecule's NLO response. These properties are critical for applications in optoelectronics.[16]

-

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical study of structure, vibrational frequencies, and electronic spectra of dibenzofuran and its polychlorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,3-Dibromobenzofuran in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dibromobenzofuran in Common Organic Solvents

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The benzofuran scaffold is a core structure in many biologically active molecules, and understanding the physicochemical properties of its derivatives is paramount for efficient process development.[1][2] Solubility, a critical parameter, dictates the choice of solvents for chemical reactions, dictates purification strategies such as recrystallization, and is fundamental to formulation in drug discovery.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies described are designed as self-validating systems to ensure accuracy and reproducibility in the laboratory.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar molecular structures and intermolecular forces are more likely to be miscible or soluble in one another.[3][4] An analysis of the this compound structure (C₈H₄Br₂O) provides a strong basis for predicting its behavior in various solvent classes.

-

Molecular Structure: The molecule is composed of a large, rigid, and predominantly nonpolar benzofuran ring system. This aromatic core contributes significant hydrophobic character.

-

Functional Groups:

-

Dibromo Substituents: The two bromine atoms introduce polarity due to their electronegativity, creating dipole-dipole interactions. However, they also substantially increase the molecular weight (MW: 275.95 g/mol ), which can negatively impact solubility.

-

Furan Oxygen: The ether-like oxygen atom is a potential hydrogen bond acceptor, but it is sterically hindered within the fused ring system, limiting its interaction with protic solvents.

-